N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a thiadiazole ring, and a sulfonamide group. These functional groups are common in many pharmaceutical compounds and could potentially confer a variety of biological activities to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure and the functional groups it contains. These could include properties like solubility, melting point, and reactivity .Scientific Research Applications
- Piperidine derivatives play a crucial role in drug discovery due to their diverse pharmacological properties. Researchers explore the synthesis of substituted piperidines for potential drug candidates .
- Piperidine-containing compounds, such as piperine (found in Piperaceae plants), exhibit antioxidant properties by scavenging free radicals .
- Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for anti-tubercular activity .
- Piperidine derivatives are essential building blocks in organic synthesis. Researchers explore various methods for their efficient preparation .
- The compound’s structure suggests potential for forming spiropiperidines and condensed piperidines, which have diverse applications in medicinal chemistry .
Medicinal Chemistry and Drug Design
Antioxidant Research
Anti-Tubercular Activity
Organic Synthesis and Chemical Reactions
Spiropiperidines and Condensed Piperidines
Pharmacological Evaluation
Mechanism of Action
Target of Action
The primary target of N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, which can have various effects on neurological function .
Mode of Action
This compound acts as a potent inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the brain .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels in the brain. Acetylcholine is a neurotransmitter involved in many functions, including muscle movement, pain response, learning, and memory. Therefore, the inhibition of AChE can have significant effects on these functions .
Pharmacokinetics
It’s known that the compound significantly inhibits the activity of ache in the brain but has little effect on the activity of ache in the intestine .
Result of Action
The result of the action of this compound is an increase in the concentration of acetylcholine in the brain. This can lead to improved cognitive function, as acetylcholine is involved in learning and memory. It can also cause side effects, such as muscle weakness and bradycardia, due to increased acetylcholine levels in the peripheral nervous system .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S2/c1-9(2)12-14-15-13(20-12)17-7-3-4-10(8-17)16-21(18,19)11-5-6-11/h9-11,16H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDROIIRTZWYJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCCC(C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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